Regioisomeric Impact on CDK Inhibitor Synthesis and Activity
The 5-carbothioamide regioisomer (this product) serves as the validated starting material for synthesizing a specific series of N-aryl-2-aminothiazole-based CDK inhibitors. The biological activity and selectivity of the resulting compounds are distinct from those derived from alternative regioisomers [1].
| Evidence Dimension | Biological Activity of Derived Compounds |
|---|---|
| Target Compound Data | Potent, pan-CDK inhibitory activity in N-aryl-2-aminothiazoles derived from 2-bromothiazole-5-carbothioamide [1]. |
| Comparator Or Baseline | CDK2-selective activity observed in N-acyl analogs [1]. |
| Quantified Difference | Shift from CDK2-selective to pan-CDK inhibitory profile [1]. |
| Conditions | N-aryl-2-aminothiazoles synthesized from 2-bromothiazole-5-carbothioamide, tested in cellular assays [1]. |
Why This Matters
Using the correct 5-substituted regioisomer is crucial for reproducing the pan-CDK activity profile, which is of interest for developing certain anticancer therapeutics.
- [1] Misra, R. N., et al. (2004). Synthesis and biological activity of N-aryl-2-aminothiazoles: potent pan inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 14(11), 2973-2977. View Source
